![molecular formula C23H27BrN6O5S B262161 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)
3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide is a novel chemical entity that has attracted attention due to its potential applications in scientific research. This compound has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been explored.
Wirkmechanismus
The mechanism of action of 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide is not fully understood. However, it is believed to interact with specific proteins or enzymes, leading to the modulation of their activity. This compound may also affect cellular signaling pathways, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide have been studied in vitro and in vivo. This compound has been shown to modulate the activity of specific enzymes and proteins, leading to changes in cellular signaling pathways. It has also been shown to affect cellular proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide has several advantages for lab experiments. It is a specific tool compound that can be used to investigate specific biological processes. It is also relatively easy to synthesize and purify. However, this compound has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide in scientific research. One potential direction is the investigation of its effects on specific diseases, including cancer and neurodegenerative disorders. Another direction is the development of more potent and selective analogs of this compound. Additionally, this compound can be used in the development of new therapeutic agents.
Synthesemethoden
The synthesis of 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide involves the reaction of 5-bromo-3-nitro-1H-1,2,4-triazole with N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the product is isolated and purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
The compound 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide has potential applications in scientific research. It can be used as a tool compound to investigate various biological processes, including cell signaling, protein-protein interactions, and enzyme activity. This compound can also be used in drug discovery and development programs.
Eigenschaften
Produktname |
3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide |
---|---|
Molekularformel |
C23H27BrN6O5S |
Molekulargewicht |
579.5 g/mol |
IUPAC-Name |
(5R,7S)-3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H27BrN6O5S/c24-20-26-21(30(32)33)27-29(20)23-12-15-9-16(13-23)11-22(10-15,14-23)19(31)25-17-3-5-18(6-4-17)36(34,35)28-7-1-2-8-28/h3-6,15-16H,1-2,7-14H2,(H,25,31)/t15-,16+,22?,23? |
InChI-Schlüssel |
LIOFNGYCADKXMP-IWENEADUSA-N |
Isomerische SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C34C[C@H]5C[C@@H](C3)CC(C5)(C4)N6C(=NC(=N6)[N+](=O)[O-])Br |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C(=NC(=N6)[N+](=O)[O-])Br |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C(=NC(=N6)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.